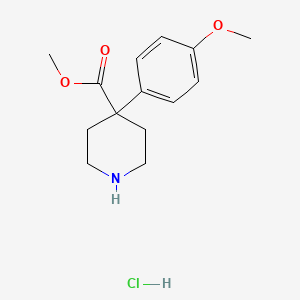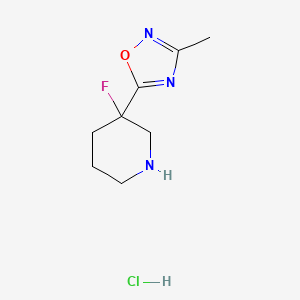
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, also known as ITOP, is a heterocyclic compound with a wide range of biological activities. It is a biologically active compound that has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. ITOP has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-viral activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders.
Applications De Recherche Scientifique
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-microbial, and anti-viral activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been studied for its potential use in the treatment of HIV, malaria, and other infectious diseases. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is not completely understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Inhibition of COX-2 by 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione leads to the reduction of pro-inflammatory mediators, which in turn leads to the reduction of inflammation. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-oxidant and anti-cancer activities, which are believed to be due to its ability to scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess a wide range of biochemical and physiological effects. In animal studies, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. It has also been found to possess cardioprotective and neuroprotective effects. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-diabetic and anti-obesity effects. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has been found to possess anti-viral activities, which are believed to be due to its ability to inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione in laboratory experiments. For example, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is water-soluble and can be easily degraded by enzymes. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is toxic at high concentrations and can cause adverse effects in laboratory animals.
Orientations Futures
The potential future directions for 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione include its use in the treatment of HIV, malaria, and other infectious diseases. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of cardiovascular disease, diabetes, and obesity. Additionally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione could be studied for its potential use in the development of new drugs and therapies for the treatment of various diseases and disorders.
Méthodes De Synthèse
3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can be synthesized by several methods, including microwave-assisted synthesis, solvent-free synthesis, and electrochemical synthesis. In the microwave-assisted synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by reacting piperidine-2,6-dione with 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole. In the solvent-free synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by reacting piperidine-2,6-dione with 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole in anhydrous condition. In the electrochemical synthesis, 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is synthesized by electrochemically oxidizing the piperidine-2,6-dione in the presence of 4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindole.
Propriétés
IUPAC Name |
3-(7-isothiocyanato-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12-5-4-11(13(19)16-12)17-6-9-8(14(17)20)2-1-3-10(9)15-7-21/h1-3,11H,4-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUXQLGKNSUFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)



![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)